

# Unraveling the Clinical Journey of Terevalefim (ANG-3777): A Comprehensive Review

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Analysis of the Hepatocyte Growth Factor (HGF) Mimetic in Clinical Development

For researchers and drug development professionals navigating the landscape of regenerative medicine, a clear understanding of investigational therapies is paramount. This guide provides a comprehensive overview and analysis of **Terevalefim**, also known as ANG-3777, a small molecule designed to mimic the biological activity of hepatocyte growth factor (HGF). Initially developed by Angion Biomedica Corp., this compound has been evaluated in multiple clinical trials for its potential to repair tissue and organ damage.[1][2] It is crucial to note that "**Terevalefim**" and "ANG-3777" refer to the same investigational drug; therefore, this guide will present a consolidated review of its clinical data rather than a head-to-head comparison of two different entities.

## Mechanism of Action: Activating the c-Met Signaling Pathway

**Terevalefim** (ANG-3777) functions as a small molecule agonist of the c-Met receptor, mimicking the action of its natural ligand, HGF.[1][2][3] The HGF/c-Met signaling pathway is a critical regulator of cellular growth, migration, and survival, playing a central role in tissue repair and organ regeneration. Upon tissue injury, HGF is released and binds to the c-Met receptor on various cell types, initiating a cascade of intracellular signals that promote cellular protection and repair. **Terevalefim** was designed to activate this pathway, offering a potential therapeutic strategy for conditions characterized by acute organ injury.



Check Availability & Pricing

Below is a diagram illustrating the signaling pathway activated by **Terevalefim** (ANG-3777).









Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. go.drugbank.com [go.drugbank.com]
- 2. Angion Enrolls First Patients In Phase 2 Clinical Trial Of ANG-3777 In Patients With Acute Lung Injury Associated With COVID-19 Pneumonia [ctifacts.com]
- 3. Terevalefim Elicio Therapeutics AdisInsight [adisinsight.springer.com]
- To cite this document: BenchChem. [Unraveling the Clinical Journey of Terevalefim (ANG-3777): A Comprehensive Review]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8198262#head-to-head-comparison-of-terevalefim-and-ang-3777]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com